(S)-Neolitsine
(S)-Neolitsine
(S)-Neolitsine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof (S)-Neolitsine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-neolitsine is primarily located in the cytoplasm. Outside of the human body, (S)-neolitsine can be found in herbs and spices, sweet bay, and tea. This makes (S)-neolitsine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
2466-42-4
VCID:
VC21144738
InChI:
InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3
SMILES:
CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3
Molecular Formula:
C19H17NO4
Molecular Weight:
323.3 g/mol
(S)-Neolitsine
CAS No.: 2466-42-4
Cat. No.: VC21144738
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-Neolitsine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof (S)-Neolitsine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-neolitsine is primarily located in the cytoplasm. Outside of the human body, (S)-neolitsine can be found in herbs and spices, sweet bay, and tea. This makes (S)-neolitsine a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 2466-42-4 |
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene |
| Standard InChI | InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3 |
| Standard InChI Key | GKEOKAJRKHTDOS-ZDUSSCGKSA-N |
| Isomeric SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3 |
| SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 |
| Canonical SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 |
| Appearance | Powder |
| Melting Point | 149-150°C |
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